Sophoricoside is a natural product found in Oxytropis falcata, Ormosia henryi, and other organisms with data available.
Sophoricoside
CAS No.: 152-95-4
Cat. No.: VC21346821
Molecular Formula: C21H20O10
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 152-95-4 |
---|---|
Molecular Formula | C21H20O10 |
Molecular Weight | 432.4 g/mol |
IUPAC Name | 5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Standard InChI | InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1 |
Standard InChI Key | ISQRJFLLIDGZEP-CMWLGVBASA-N |
Isomeric SMILES | C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Chemical Structure and Properties
Sophoricoside (CAS: 152-95-4) is an isoflavonoid and acrovestone with the molecular formula C₂₁H₂₀O₁₀ and a molecular weight of 432.4 g/mol . It is also known as genistein sophoricoside or genistein 4′-O-glucoside . The compound consists of a genistein moiety with a glucose residue attached at the 4′ position, giving it the systematic name 5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one .
Structural Characteristics
Sophoricoside belongs to the isoflavone class of compounds, characterized by a 3-phenylchromen-4-one backbone. The presence of the glucose moiety at the 4′ position of the B-ring distinguishes it from other isoflavones and contributes to its unique pharmacological profile .
Natural Sources
Sophoricoside has been identified in several plant species, including:
Physical Properties and Solid-state Forms
Research has identified multiple solid-state forms of sophoricoside, including one solvent-free form, two solvatomorphs, and an amorphous phase . The different forms result from variations in crystal symmetry, intermolecular arrangement, conformational flexibility, hydrogen-bonding interactions, and solvent incorporation .
Table 1: Physical Forms of Sophoricoside and Their Properties
Form | Characteristics | Stability | Water Solubility |
---|---|---|---|
Solvent-free crystalline | Regular crystal structure | Stable | Lower |
Solvatomorph 1 | Contains incorporated solvent molecules | Unstable | Higher |
Solvatomorph 2 | Contains incorporated solvent molecules | Unstable | Higher |
Amorphous phase | Lacks crystalline structure | Unstable | Higher |
The amorphous phase and solvatomorphs, while less stable than the crystalline form, demonstrate improved water solubility, which could be advantageous for pharmaceutical applications .
Pharmacological Activities
Inflammatory Mediator | Inhibition Rate (%) |
---|---|
PMACI-induced histamine release | 30.24 |
TNF-α | 31.42 |
IL-8 | 43.43 |
IL-6 | 34.24 |
Nuclear Rel/p65 | 50.14 |
Additionally, sophoricoside significantly reduces caspase-1 activity in a dose-dependent manner, further supporting its anti-inflammatory properties .
Effects on Allergic Reactions
Sophoricoside has shown promising results in alleviating allergic reactions. When orally administered at a dose of 2 mg/kg one hour before compound 48/80 injections (a mast cell degranulator), it reduced scratching behaviors by approximately 41.21% .
Research indicates that sophoricoside modulates mast cell-mediated allergic inflammation, which plays a crucial role in various allergic conditions. By inhibiting histamine release from mast cells, sophoricoside may help mitigate allergic symptoms .
Mechanism of Action
Modulation of Nuclear Factor Kappa B (NF-κB) Signaling
A primary mechanism underlying sophoricoside's anti-inflammatory effects appears to be the suppression of NF-κB activation . NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
In stimulated human mast cells (HMC-1), sophoricoside reduces the nuclear levels of the RelA/p65 subunit of NF-κB, inhibiting its translocation to the nucleus . This action prevents NF-κB from binding to the promoter regions of target genes and activating the transcription of inflammatory cytokines.
Research has shown that sophoricoside at 50 μM concentration reduces nuclear levels of Rel/p65 by approximately 50.14%, significantly attenuating the NF-κB-mediated inflammatory response .
Regulation of Inflammatory Cytokines
Sophoricoside's anti-inflammatory effects also involve the regulation of various inflammatory cytokines. Studies have demonstrated that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in stimulated cells .
Comparison with Related Compounds
It is worth noting that sophoricoside's anti-inflammatory mechanism differs significantly from that of genistein, another soy isoflavone and phytoestrogen. This suggests that structural modifications, such as glycosylation at specific positions, can significantly alter the pharmacological profile of isoflavones .
Structural Analogy to Sophocarpine
Though distinct compounds, the literature on sophocarpine provides relevant context for understanding potential mechanisms of sophoricoside. Sophocarpine, a quinolizidine alkaloid found in several Sophora species, modulates similar inflammatory pathways including NF-κB, MAPK, PI3K/AKT, and AMPK pathways .
Sophocarpine has demonstrated effects on multiple inflammatory cytokines:
-
IL-4, IL-5, and INF-γ in asthma models
-
IL-6, TNF-α, and IL-8 in LPS-induced lung injury models
-
IFN-γ and TNF-α in hepatitis models
-
IL-6, TNF-α, TGF-β1, and IL-1β in liver injury and nonalcoholic steatohepatitis
While these findings cannot be directly extrapolated to sophoricoside, they suggest potential additional mechanisms and targets that warrant investigation for sophoricoside.
Pharmacokinetics and Drug Development Considerations
The existence of multiple solid-state forms of sophoricoside, including the amorphous phase and solvatomorphs with improved water solubility, presents opportunities for pharmaceutical development. These different forms can exhibit significant diversity in physicochemical and biological properties, such as density, fluidity, melting point, solubility, dissolution rate, stability, membrane permeability, and bioavailability .
Future Research Directions
Despite promising findings regarding sophoricoside's pharmacological activities, several research gaps remain to be addressed:
-
Comprehensive pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion profiles
-
Detailed investigation of molecular mechanisms beyond NF-κB signaling
-
Exploration of potential synergistic effects with other natural compounds or conventional drugs
-
Development of pharmaceutical formulations to optimize bioavailability
-
Preclinical and clinical studies to assess safety and efficacy in specific disease models
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume